molecular formula C9H5N3O B184658 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile CAS No. 117297-41-3

4-oxo-3,4-Dihydroquinazoline-6-carbonitrile

Cat. No.: B184658
CAS No.: 117297-41-3
M. Wt: 171.16 g/mol
InChI Key: VXISBCZDQLPLJO-UHFFFAOYSA-N
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Description

4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is a chemical compound with the CAS Number: 117297-41-3 . It has a molecular weight of 171.16 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5N3O/c10-4-6-1-2-8-7 (3-6)9 (13)12-5-11-8/h1-3,5H, (H,11,12,13) . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

4-oxo-3,4-Dihydroquinazoline-6-carbonitrile is involved in various chemical reactions and syntheses. For instance, its interaction with 2,6-dihalobenzaldehydes leads to the formation of 3-(2,6-dihalophenyl)-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitriles and subsequent intramolecular cyclization produces 4-halo-12-oxo-12H-quino[2,1-b]quinazoline-6-carbonitriles (Khilya et al., 2004). Another study demonstrates the synthesis of 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 2-amino-N'-arylbenzamidines and 4,5-dichloro-1,2,3-dithiazolium chloride, further investigating their behavior towards acid and base hydrolysis (Mirallai et al., 2013).

Optoelectronic and Charge Transport Properties

Research into the optoelectronic and nonlinear charge transport properties of hydroquinoline derivatives, including compounds similar to this compound, has been conducted. This research involved studying their structural, electronic, optical, and charge transport properties using density functional theory (Irfan et al., 2020).

Antioxidant and Antifungal Properties

The synthesis of novel fused heterocyclic compounds from derivatives of this compound has shown potential in antioxidant activities (Salem et al., 2015). Additionally, compounds such as 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, synthesized from similar structures, have been evaluated for antifungal properties, with a focus on the relationship between functional group variation and biological activity (Gholap et al., 2007).

Proton Transfer Reactions

Spectroscopic studies have been conducted on the proton transfer reactions of 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-carbonitrile with different amines in acetonitrile. These studies aimed to understand the molecular compositions and formation constants of the formed complexes (Alghanmi et al., 2012).

Safety and Hazards

The safety information for 4-oxo-3,4-Dihydroquinazoline-6-carbonitrile indicates that it has the following hazard statements: H302-H315-H319-H332-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

4-oxo-3H-quinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(13)12-5-11-8/h1-3,5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXISBCZDQLPLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563146
Record name 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117297-41-3
Record name 4-Oxo-1,4-dihydroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyquinazoline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile?

A1: While the abstract doesn't provide the full structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile, it does state the molecular formula is C11H9N3O []. The name indicates it is a derivative of 4-oxo-3,4-dihydroquinazoline-6-carbonitrile with methyl groups at the 3 and 8 positions.

Q2: What does the crystal structure of 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile reveal?

A2: The abstract reveals that the quinazoline unit in this compound is nearly flat []. The maximum deviation from the plane created by its ten atoms is a mere 0.006 (1) Å []. The crystal structure also reveals that the molecules are connected through weak C—H⋯N hydrogen bonds [].

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